Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine oxides.
Reduction: Pyrimidine alcohols or amines.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory effects.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
450373-71-4 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3 |
InChI Key |
LJHRKXMKLZAVHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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